molecular formula C16H14N2O5S B2854899 Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 876881-58-2

Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2854899
CAS No.: 876881-58-2
M. Wt: 346.36
InChI Key: ZDGNGDAKMJQWDL-UHFFFAOYSA-N
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Description

Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a synthetic organic compound characterized by its complex structure, featuring various functional groups such as oxadiazole, phenyl, furan, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, including the oxadiazole and furan moieties. Common steps might include:

  • Formation of the 1,3,4-oxadiazole ring: : This involves the cyclization of hydrazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

  • Thioether formation: : The oxadiazole compound reacts with thiol reagents to introduce the thioether linkage.

  • Phenoxymethyl attachment: : This step includes the nucleophilic substitution reaction to attach the phenoxymethyl group to the oxadiazole ring.

  • Furan-2-carboxylate esterification: : The final step involves the esterification of the carboxylic acid with methanol under acidic conditions to yield the methyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound would scale up these reactions using optimized conditions for higher yield and purity. This might involve:

  • Flow chemistry techniques: to ensure precise control over reaction conditions.

  • Catalysts and reagents: that improve reaction efficiency and selectivity.

  • Purification methods: like recrystallization or chromatography to isolate the pure product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The furan and thioether groups are susceptible to oxidation under appropriate conditions.

  • Reduction: : Reduction reactions can target the oxadiazole or ester groups.

  • Substitution: : The phenoxymethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions: Typical reagents and conditions used in these reactions might include:

  • Oxidizing agents: : Hydrogen peroxide, peracids, or osmium tetroxide for oxidation reactions.

  • Reducing agents: : Sodium borohydride or lithium aluminum hydride for reduction processes.

  • Nucleophiles: : Amine or thiol reagents for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used, such as:

  • Oxidation products: : Sulfoxides or sulfones from the oxidation of the thioether group.

  • Reduction products: : Alcohols or amines from the reduction of the ester or oxadiazole groups.

  • Substitution products: : Various substituted derivatives at the phenoxymethyl position.

Scientific Research Applications

Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate finds applications in various scientific domains, including:

  • Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : As a probe to investigate biological pathways and interactions.

  • Medicine: : Potentially as a pharmacophore in drug design and development.

  • Industry: : In the manufacture of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate depends on its specific application. Generally, it interacts with molecular targets through various pathways:

  • Binding to enzymes or receptors: , modulating their activity.

  • Interacting with cellular components: , affecting biochemical processes.

  • Participating in redox reactions: , influencing oxidative stress and related pathways.

Comparison with Similar Compounds

Similar Compounds: Several compounds share structural similarities with Methyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate, including:

  • Methyl 5-(((5-(phenylmethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the substitution at the oxadiazole ring.

  • Ethyl 5-(((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate: : Differing by the ester group.

Uniqueness: this compound is unique in its combination of functional groups, providing distinct reactivity and potential applications. Its unique structure offers a versatile platform for chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 5-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c1-20-15(19)13-8-7-12(22-13)10-24-16-18-17-14(23-16)9-21-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGNGDAKMJQWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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